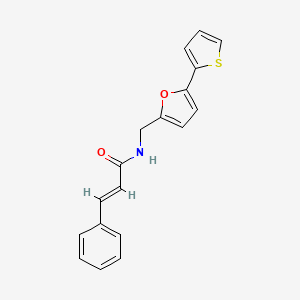

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a heterocyclic compound with a five-membered ring made up of four carbon atoms and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group.

Synthesis Analysis

Thiophene and furan derivatives can be synthesized through various methods. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide .Chemical Reactions Analysis

The chemical reactions involving thiophene, furan, and cinnamamide derivatives can be quite diverse, depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide” would depend on its specific structure. Thiophene and furan derivatives can have diverse properties .科学的研究の応用

Synthesis and Structural Analysis

Cinnamamide derivatives have been extensively studied for their synthesis and structural characteristics. One study highlights the synthesis and crystal structure analysis of cinnamide derivatives, focusing on their potential anti-ischemic activities. These compounds exhibit intricate crystal structures and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be pivotal in understanding their bioactive properties (Zhong et al., 2018).

Antifungal and Insecticidal Activities

Another facet of cinnamamide derivatives is their application in agriculture, where they serve as potential fungicidal and insecticidal agents. Research has demonstrated that certain cinnamamide derivatives exhibit promising in vivo antifungal activities against various plant pathogens, indicating their potential as agricultural fungicides (Chen et al., 2019).

Neurological Applications

Cinnamamide derivatives are also notable for their therapeutic potential in neurological disorders. They have been identified for their roles in central and peripheral nervous system disorders, showcasing a broad spectrum of activities such as anticonvulsant, antidepressant, neuroprotective, and analgesic properties. These activities are attributed to the versatile cinnamamide scaffold that facilitates multiple molecular interactions, highlighting the compound's importance in neuroscience research (Gunia-Krzyżak et al., 2015).

Antagonistic Properties

In addition to their therapeutic potential, certain cinnamamide derivatives have been explored for their antagonistic properties against neurotransmitters, such as serotonin, which could have implications for treating various psychiatric and neurological conditions. This research area offers insights into the molecular mechanisms of cinnamamide derivatives and their potential therapeutic applications (Dombro & Woolley, 1964).

作用機序

Target of Action

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide, also known as (E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide, is a compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. As mentioned earlier, thiophene derivatives exhibit a variety of pharmacological properties . Therefore, the results of the compound’s action could range from anticancer, anti-inflammatory, antimicrobial, antihypertensive, to anti-atherosclerotic effects .

特性

IUPAC Name |

(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLPZTOMGQHAPD-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)

![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)